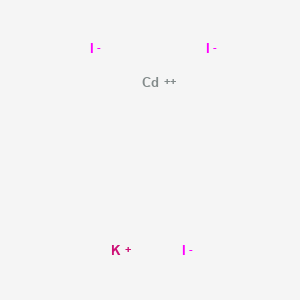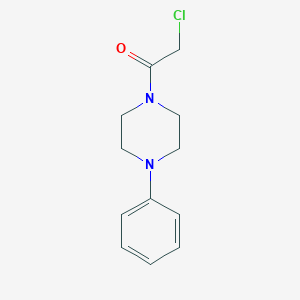
S,S'-1,2-Ethanediylbis-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S,S'-1,2-Ethanediylbis-L-cysteine, also known as ethyl cysteinate dimer (ECD), is a molecule that has been extensively studied for its potential applications in medicine and research. ECD is a dimer of L-cysteine, a non-essential amino acid that is found in many proteins and plays a key role in the synthesis of glutathione, an important antioxidant in the body. ECD has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being studied. In
Wirkmechanismus
The mechanism of action of ECD is still being studied, but it is thought to be related to its ability to increase the levels of glutathione in the body. Glutathione is an important antioxidant that plays a key role in protecting cells from oxidative stress and damage. ECD may also have other effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
ECD has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant properties, ECD has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. ECD may also have potential as a treatment for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ECD is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. ECD is also a stable compound that can be stored for long periods of time. However, one limitation of ECD is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using ECD in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on ECD. One area of interest is the development of new drugs that target the glutathione pathway. ECD may also have potential as a treatment for other conditions, such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of ECD and its potential applications in medicine and research.
Synthesemethoden
ECD can be synthesized through the reaction of L-cysteine with S,S'-1,2-Ethanediylbis-L-cysteineene chlorohydrin. The reaction results in the formation of a cyclic intermediate, which can then be hydrolyzed to form ECD. The synthesis of ECD is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
ECD has been studied for its potential applications in a wide range of scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, ECD has been used as a tracer for positron emission tomography (PET) imaging of the brain. PET imaging allows researchers to visualize the activity of specific brain regions and can be used to study the effects of drugs and diseases on the brain.
In cancer research, ECD has been studied as a potential treatment for certain types of cancer. ECD has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. In drug development, ECD has been used as a model compound for the development of new drugs that target specific biochemical pathways.
Eigenschaften
CAS-Nummer |
14344-49-1 |
|---|---|
Produktname |
S,S'-1,2-Ethanediylbis-L-cysteine |
Molekularformel |
C8H16N2O4S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)3-15-1-2-16-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
InChI-Schlüssel |
MJARHCRAWLXDKO-UHFFFAOYSA-N |
Isomerische SMILES |
C(CSC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
Kanonische SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
Synonyme |
2-amino-3-[2-(2-amino-2-carboxy-ethyl)sulfanylethylsulfanyl]propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















